molecular formula C6H8BrNS B580878 2-Bromo-5-propylthiazole CAS No. 1215072-43-7

2-Bromo-5-propylthiazole

Cat. No.: B580878
CAS No.: 1215072-43-7
M. Wt: 206.101
InChI Key: NXHGIPCJPNKFIJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-propylthiazole typically involves the bromination of 5-propylthiazole. One common method is the reaction of 5-propylthiazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures, including NMR, HPLC, and GC analysis .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-propylthiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The thiazole ring can be oxidized to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to form the corresponding thiazoline derivative.

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Products include 2-amino-5-propylthiazole, 2-thio-5-propylthiazole, and 2-alkoxy-5-propylthiazole.

    Oxidation: Products include this compound sulfoxide and this compound sulfone.

    Reduction: The major product is 2-bromo-5-propylthiazoline.

Scientific Research Applications

2-Bromo-5-propylthiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-propylthiazole involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

2-bromo-5-propyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNS/c1-2-3-5-4-8-6(7)9-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHGIPCJPNKFIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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